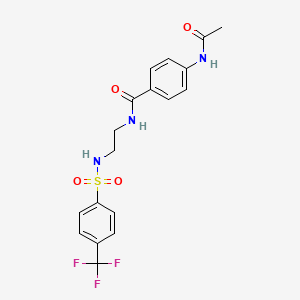

CHEMBL4288675

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

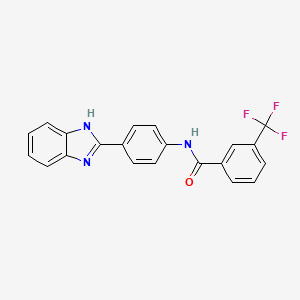

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide, also known as BIBF 1120, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BIBF 1120 has been found to be effective in inhibiting the activity of multiple receptor tyrosine kinases, which are involved in various pathological conditions.

Wissenschaftliche Forschungsanwendungen

Drug Repurposing

Aufgrund seiner vielseitigen Eigenschaften ist CHEMBL4288675 ein Kandidat für Drug Repurposing. Forscher untersuchen bestehende Medikamentenbibliotheken, um Verbindungen mit ähnlichen Strukturen zu identifizieren und deren potenzielle Anwendungen über ihre ursprünglichen Indikationen hinaus zu erforschen.

Beachten Sie, dass diese Anwendungen zwar vielversprechend sind, aber weitere Forschungsarbeiten, präklinische Studien und klinische Studien notwendig sind, um die Wirksamkeit, Sicherheit und das therapeutische Potenzial von this compound zu validieren . Wenn Sie spezifische Fragen zu einer bestimmten Anwendung haben, können Sie diese gerne stellen!

Wirkmechanismus

Target of Action

The primary targets of CHEMBL4288675 are yet to be identified. The compound’s interaction with its targets is a crucial aspect of its mechanism of action . Identifying these targets will provide insights into the compound’s therapeutic potential and its role in various biochemical processes .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are currently under investigation .

Biochemical Pathways

This compound likely affects several biochemical pathways. Understanding these pathways and their downstream effects can shed light on the compound’s role in cellular processes and its potential therapeutic applications .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability . These properties influence the compound’s therapeutic efficacy and safety profile .

Result of Action

The molecular and cellular effects of this compound’s action are key to understanding its therapeutic potential. These effects can provide insights into the compound’s impact on cellular processes and its potential role in disease treatment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide are largely defined by its interactions with various biomolecules. For instance, it has been found to act as an allosteric activator of human glucokinase . This suggests that the compound may interact with enzymes and other proteins to modulate their activity.

Cellular Effects

Given its role as an allosteric activator of glucokinase , it is likely that it influences cellular metabolism and potentially impacts cell signaling pathways.

Molecular Mechanism

The molecular mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is thought to involve binding interactions with biomolecules, such as enzymes. For example, it has been shown to act as an allosteric activator of glucokinase , suggesting that it may bind to this enzyme and modulate its activity.

Eigenschaften

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3O/c22-21(23,24)15-5-3-4-14(12-15)20(28)25-16-10-8-13(9-11-16)19-26-17-6-1-2-7-18(17)27-19/h1-12H,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSFSBPGVPBBLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)

![1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B2495264.png)

![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)

![N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2495281.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2495283.png)

![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)